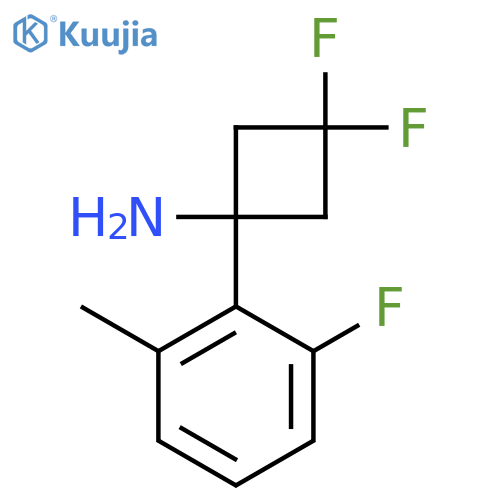Cas no 2228504-64-9 (3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine)

2228504-64-9 structure
商品名:3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine
3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine 化学的及び物理的性質
名前と識別子
-
- 3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine
- EN300-1957115
- 2228504-64-9
-
- インチ: 1S/C11H12F3N/c1-7-3-2-4-8(12)9(7)10(15)5-11(13,14)6-10/h2-4H,5-6,15H2,1H3
- InChIKey: ZARHSUQNTSBTSF-UHFFFAOYSA-N
- ほほえんだ: FC1(CC(C2C(=CC=CC=2C)F)(C1)N)F
計算された属性
- せいみつぶんしりょう: 215.09218387g/mol
- どういたいしつりょう: 215.09218387g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 26Ų
3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1957115-0.5g |
3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine |
2228504-64-9 | 0.5g |
$1289.0 | 2023-09-17 | ||
| Enamine | EN300-1957115-1.0g |
3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine |
2228504-64-9 | 1g |
$1500.0 | 2023-05-23 | ||
| Enamine | EN300-1957115-0.1g |
3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine |
2228504-64-9 | 0.1g |
$1183.0 | 2023-09-17 | ||
| Enamine | EN300-1957115-5.0g |
3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine |
2228504-64-9 | 5g |
$4349.0 | 2023-05-23 | ||
| Enamine | EN300-1957115-0.05g |
3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine |
2228504-64-9 | 0.05g |
$1129.0 | 2023-09-17 | ||
| Enamine | EN300-1957115-10.0g |
3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine |
2228504-64-9 | 10g |
$6450.0 | 2023-05-23 | ||
| Enamine | EN300-1957115-0.25g |
3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine |
2228504-64-9 | 0.25g |
$1235.0 | 2023-09-17 | ||
| Enamine | EN300-1957115-2.5g |
3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine |
2228504-64-9 | 2.5g |
$2631.0 | 2023-09-17 | ||
| Enamine | EN300-1957115-10g |
3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine |
2228504-64-9 | 10g |
$5774.0 | 2023-09-17 | ||
| Enamine | EN300-1957115-1g |
3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine |
2228504-64-9 | 1g |
$1343.0 | 2023-09-17 |
3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine 関連文献
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
2228504-64-9 (3,3-difluoro-1-(2-fluoro-6-methylphenyl)cyclobutan-1-amine) 関連製品
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
